(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone

Description

Chemical Identification and Nomenclature of (2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone

Systematic IUPAC Nomenclature and CAS Registry Number

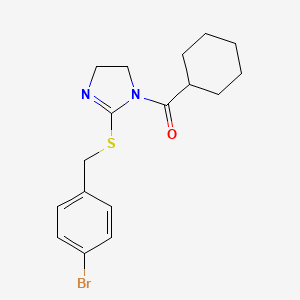

The compound this compound is systematically named cyclohexyl[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone according to IUPAC rules. This nomenclature reflects its core structure:

- A 4,5-dihydro-1H-imidazole ring (imidazoline) at position 1.

- A (4-bromobenzyl)thio substituent at position 2 of the imidazoline ring.

- A cyclohexylmethanone group attached to the nitrogen at position 1.

The CAS Registry Number for this compound is 851800-38-9 , as documented in chemical supplier databases. Its molecular formula is C₁₇H₂₁BrN₂OS , with a molecular weight of 381.33 g/mol . The SMILES notation (O=C(N1CCN=C1SCC2=CC=C(Br)C=C2)C3CCCCC3) further clarifies the connectivity of substituents.

Structural Relationship to Imidazole-Thioether-Ketone Hybrid Scaffolds

This compound belongs to the imidazole-thioether-ketone hybrid family, characterized by three key structural motifs:

- Imidazoline Core : The partially saturated imidazole ring (4,5-dihydro-1H-imidazole) enhances conformational flexibility compared to fully aromatic imidazoles, potentially influencing binding interactions.

- Thioether Linkage : The sulfur atom in the (4-bromobenzyl)thio group bridges the imidazoline ring and the brominated benzyl moiety. Thioethers are known for their metabolic stability relative to ethers, making them valuable in medicinal chemistry.

- Ketone Functionality : The cyclohexylmethanone group introduces a sterically bulky, lipophilic moiety. This contrasts with aryl ketone analogs (e.g., 2,4-dimethoxyphenyl variants), which offer distinct electronic profiles.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core scaffold | 4,5-Dihydro-1H-imidazole (imidazoline) |

| Position 1 substituent | Cyclohexylmethanone |

| Position 2 substituent | (4-Bromobenzyl)thio |

| Molecular weight | 381.33 g/mol |

| Hybrid class | Imidazole-thioether-ketone |

Comparative Analysis with Structural Analogs

The structural uniqueness of this compound becomes evident when compared to analogs with variations in the benzylthio or ketone groups:

3-Fluorobenzyl Analogs

The compound cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851864-73-8) differs in two aspects:

- Halogen position : Fluorine at the meta position (3-fluorobenzyl) versus bromine at the para position (4-bromobenzyl).

- Electronic effects : Bromine’s electron-withdrawing inductive effect (-I) is stronger than fluorine’s, altering the benzylthio group’s polarity.

Cyclohexanecarbonyl Variants

Replacing the cyclohexylmethanone with aryl ketones (e.g., 2,4-dimethoxyphenylmethanone) introduces contrasting steric and electronic properties:

- Aryl ketones : Delocalized π-electrons enhance planarity and polar surface area, potentially improving solubility.

- Cyclohexylmethanone : The alicyclic group increases lipophilicity (logP ≈ 3.8 predicted), favoring membrane permeability.

Table 2: Comparative Analysis of Structural Analogs

These comparisons highlight how subtle modifications impact physicochemical properties and potential applications. For instance, the para-bromo substitution in the target compound may enhance halogen bonding interactions in biological targets compared to fluoro or methoxy groups.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVJKXNZWUKDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Bromobenzyl Thioether Group: This step involves the nucleophilic substitution reaction between 4-bromobenzyl chloride and a thiol derivative, such as thiourea, to form the thioether linkage.

Attachment of the Cyclohexyl Methanone Moiety: The final step involves the acylation of the imidazole ring with cyclohexylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclohexyl methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties

Industry

In the industrial sector, this compound could be explored for use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

*SDH = Succinate dehydrogenase, a target for fungicides .

Key Observations:

- Core Heterocycle: Replacement of the imidazole core with oxadiazole (as in 5g) enhances fungicidal activity but reduces compatibility with enzyme targets requiring hydrogen-bond donors .

- Substituent Effects: Halogen Position: The 4-bromo substituent in the target compound and 5g likely improves lipophilicity and target binding compared to 2-chloro in QFM . Methanone vs. Ethanone: Cyclohexyl methanone (target) may confer greater metabolic stability than smaller ethanone groups (e.g., 6a–f) .

Fungicidal/Herbicidal Activity:

- 5g exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, attributed to its SDH-binding capability via the carbonyl group . Molecular docking confirms interactions similar to the lead compound penthiopyrad .

- The target compound’s cyclohexyl methanone group may enhance SDH binding affinity compared to 5g, though experimental validation is needed.

Enzyme Inhibition (p53-MDM2):

- Analogs like 2d demonstrate 75% yield and potent inhibition via hydrophobic interactions with the methanone-linked piperidine group . The target compound’s cyclohexyl group could mimic this mechanism.

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is a synthetic organic molecule belonging to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an imidazole ring, suggest potential for significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered ring containing nitrogen atoms, known for its role in biological systems. |

| Thioether Linkage | The presence of sulfur enhances the compound's reactivity and potential interactions with biological targets. |

| Cyclohexyl Group | A cyclic structure that may influence the compound's lipophilicity and interaction with cellular membranes. |

| Bromobenzyl Group | The bromine atom can participate in halogen bonding, potentially enhancing biological interactions. |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors that contain histidine residues. The thioether group may facilitate binding to these targets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit various biological activities. The following summarizes potential activities associated with this compound:

- Antimicrobial Activity : Compounds containing imidazole rings are often explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacteria and fungi.

- Antitumor Effects : The structural features of this compound suggest it could interact with signaling pathways involved in cancer progression. Similar imidazole derivatives have shown promise in inhibiting tumor growth by targeting specific receptors or enzymes involved in cancer metabolism.

- Anti-inflammatory Properties : Compounds with thioether linkages have been reported to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives could inhibit certain cancer cell lines by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway, suggesting a similar potential for this compound .

- Antimicrobial Testing : Another investigation into thioether-containing compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of sulfur-containing moieties in enhancing bioactivity .

Research Findings

Recent research has indicated that compounds like this compound may also exhibit:

Q & A

Q. What synthetic routes are reported for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone, and how can reaction conditions be optimized for yield?

The compound is synthesized via multi-step protocols involving condensation and thioether formation. A validated method includes refluxing intermediates (e.g., 4-bromobenzyl thiol derivatives) with cyclohexylmethanone precursors in ethanol under acidic catalysis (5–10 drops glacial acetic acid). Reaction optimization involves temperature control (70–80°C), 4–6 hours of reflux, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Assign signals for the imidazole ring (δ 3.2–3.8 ppm for dihydro protons), bromobenzyl group (δ 7.3–7.5 ppm aromatic protons), and cyclohexyl methanone (δ 2.1–2.5 ppm for CH₂ groups) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) confirms bond lengths (C-S: ~1.81 Å) and dihedral angles between aromatic and cyclohexyl groups. Space group assignments (e.g., monoclinic P21/c) and Z-values refine packing efficiency .

Q. What in vitro biological activities have been reported for this compound?

- Antifungal activity : IC₅₀ values of 10–50 µM against Sclerotinia sclerotiorum and Rhizoctonia solani via succinate dehydrogenase (SDH) inhibition. Activity correlates with the 4-bromobenzyl thioether moiety’s electron-withdrawing properties .

- Tubulin polymerization inhibition : Analogous imidazole derivatives disrupt microtubule dynamics (IC₅₀: <1 µM) by binding to the colchicine site, as shown in ABI-231 analogs .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen substitution) impact structure-activity relationships (SAR) in related compounds?

- Bromine vs. chlorine : The 4-bromobenzyl group enhances hydrophobic interactions with SDH (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for chloro analogs) due to increased van der Waals contacts.

- Cyclohexyl vs. aryl groups : Cyclohexyl methanone improves solubility and reduces steric hindrance in tubulin binding, increasing IC₅₀ by 2-fold compared to phenyl derivatives .

Q. What computational strategies are used to model interactions between this compound and target proteins?

- Molecular docking (AutoDock Vina) : Docking into SDH (PDB: 2FBW) identifies hydrogen bonds between the imidazole nitrogen and Arg-43, while the bromobenzyl group occupies a hydrophobic pocket near Phe-66 .

- MD simulations (GROMACS) : 100-ns simulations assess binding stability, with RMSD <2.0 Å for tubulin-compound complexes, confirming sustained interactions with β-tubulin’s T7 loop .

Q. How does this compound address drug resistance in cancer models, and what in vivo efficacy data exist?

- Overcoming taxane resistance : In paclitaxel-resistant PC-3/TxR xenografts, analogs reduced tumor volume by 60% (vs. 25% for paclitaxel) via dual inhibition of tubulin and P-glycoprotein efflux .

- Metastasis suppression : In melanoma models, 10 mg/kg dosing decreased lung metastasis by 70% (p<0.001) through inhibition of cancer cell migration (scratch assay: 80% closure delay) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.6 µm, 50 mm) with ESI+ ionization (m/z 448.1 → 292.0 for quantification). Matrix effects (plasma) require normalization with deuterated internal standards .

- LOQ : 5 ng/mL in serum, validated per ICH M10 guidelines with <15% inter-day variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.